REACTION_CXSMILES
|
[CH:1]([N:4]1[C:8]([C:9]([O:11]CC)=[O:10])=[CH:7][C:6]([C:14]2[S:15][CH:16]=[CH:17][CH:18]=2)=[N:5]1)([CH3:3])[CH3:2].[Li+].[OH-]>C1COCC1>[CH:1]([N:4]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]([C:14]2[S:15][CH:16]=[CH:17][CH:18]=2)=[N:5]1)([CH3:3])[CH3:2] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were removed
|
Type
|
ADDITION
|
Details
|
the thick liquid was diluted with water (5 mL)
|
Type
|
CUSTOM
|
Details
|
The product precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=C(C=C1C(=O)O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |